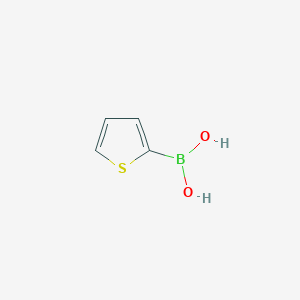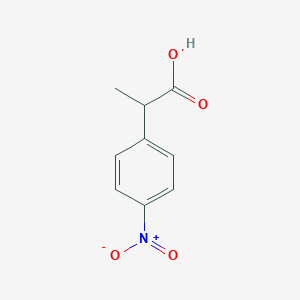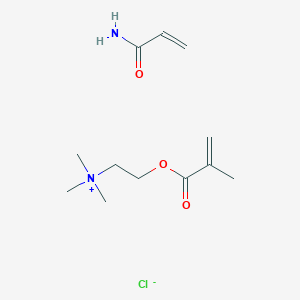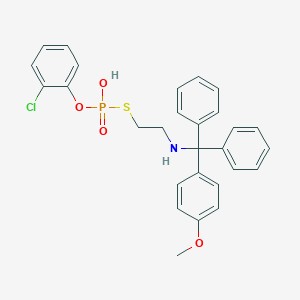
S-(N-Monomethoxytritylaminoethyl)-O-(2-chlorophenyl)phosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(N-Monomethoxytritylaminoethyl)-O-(2-chlorophenyl)phosphorothioate, commonly known as MMTCP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MMTCP is a phosphorothioate compound that is widely used as a DNA and RNA synthesis reagent, as well as a gene delivery agent.
Wirkmechanismus
The mechanism of action of MMTCP is based on its ability to form stable complexes with DNA and RNA. MMTCP binds to the phosphate backbone of DNA and RNA, protecting the nucleotides from degradation. This allows for the stable delivery of genetic material into cells. MMTCP has also been shown to have anti-cancer properties, which may be due to its ability to inhibit DNA synthesis.
Biochemische Und Physiologische Effekte
MMTCP has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. MMTCP has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, MMTCP has been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of MMTCP is its ability to protect the 5’-hydroxyl group of nucleotides during DNA and RNA synthesis. This allows for the synthesis of high-quality genetic material. Additionally, MMTCP has been shown to have anti-cancer properties, which may make it a useful tool for cancer research. However, there are also limitations to the use of MMTCP. It can be toxic to cells at high concentrations, and its use as a gene delivery agent may be limited by its ability to form stable complexes with DNA and RNA.
Zukünftige Richtungen
There are a number of future directions for research on MMTCP. One area of interest is the development of new methods for the synthesis of MMTCP. Additionally, there is a need for further research on the mechanism of action of MMTCP, particularly with regard to its anti-cancer properties. Another area of interest is the development of new applications for MMTCP, such as its use in the treatment of inflammatory diseases. Finally, there is a need for further research on the toxicity of MMTCP, particularly with regard to its use as a gene delivery agent.
Synthesemethoden
MMTCP is synthesized by reacting 2-chlorophenyl chlorothionoformate with N-monomethoxytrityl-ethylenediamine in the presence of triethylamine. The resulting product is then treated with diisopropylaminoethanethiol to yield MMTCP. The synthesis of MMTCP is a multi-step process that requires careful attention to detail and precise reaction conditions.
Wissenschaftliche Forschungsanwendungen
MMTCP has a wide range of applications in scientific research. It is commonly used as a DNA and RNA synthesis reagent due to its ability to protect the 5’-hydroxyl group of nucleotides. MMTCP is also used as a gene delivery agent due to its ability to form stable complexes with DNA and RNA. These complexes can be used to deliver genetic material into cells, which can be used for gene therapy and genetic engineering.
Eigenschaften
CAS-Nummer |
116454-97-8 |
|---|---|
Produktname |
S-(N-Monomethoxytritylaminoethyl)-O-(2-chlorophenyl)phosphorothioate |
Molekularformel |
C28H27ClNO4PS |
Molekulargewicht |
540 g/mol |
IUPAC-Name |
(2-chlorophenoxy)-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethylsulfanyl]phosphinic acid |
InChI |
InChI=1S/C28H27ClNO4PS/c1-33-25-18-16-24(17-19-25)28(22-10-4-2-5-11-22,23-12-6-3-7-13-23)30-20-21-36-35(31,32)34-27-15-9-8-14-26(27)29/h2-19,30H,20-21H2,1H3,(H,31,32) |
InChI-Schlüssel |
QWLMRKKHDAIOEY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCSP(=O)(O)OC4=CC=CC=C4Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCSP(=O)(O)OC4=CC=CC=C4Cl |
Andere CAS-Nummern |
116454-97-8 |
Synonyme |
MCPT S-(N-monomethoxytritylaminoethyl)-O-(2-chlorophenyl)phosphorothioate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



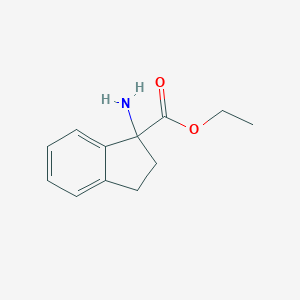
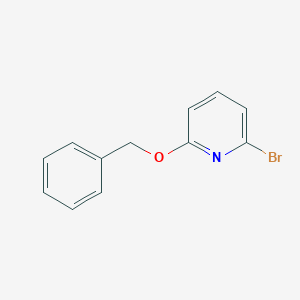
![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B51964.png)
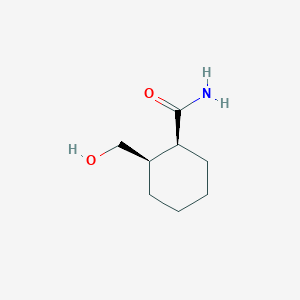
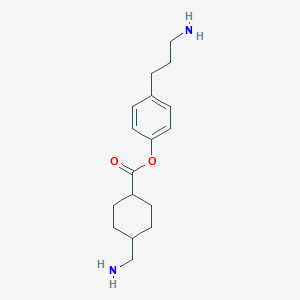
![5H-dibenzo[b,f]azepin-2-ol](/img/structure/B51969.png)
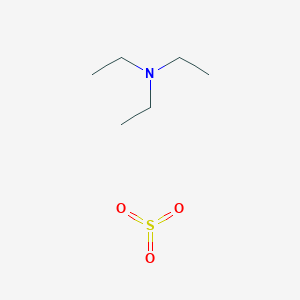
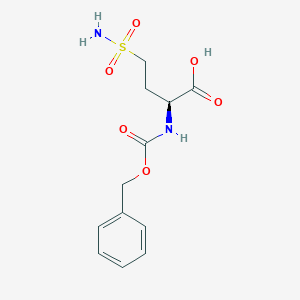
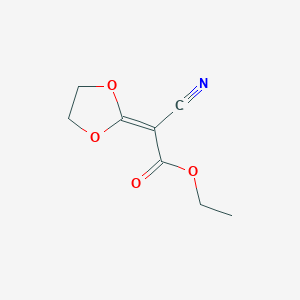
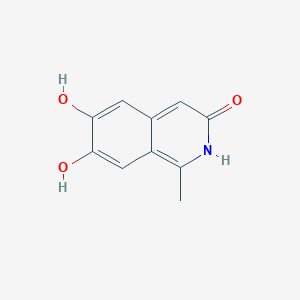
![Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]-](/img/structure/B51980.png)
